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Compound Name: Glutaryl-Gly-Arg-AMC.HCl

Cat. No.: B13142848

Get Quote

Abstract
This technical guide details the protocol for quantifying Urokinase-type Plasminogen Activator

(uPA) activity using the fluorogenic substrate Glutaryl-Glycine-Arginine-7-Amino-4-

methylcoumarin (Glutaryl-Gly-Arg-AMC). uPA is a serine protease critical in fibrinolysis and

extracellular matrix degradation, making it a high-value target in oncology (metastasis) and

cardiovascular research. This assay leverages the specific cleavage of the Arg-AMC amide

bond by uPA, releasing the highly fluorescent AMC group. This guide provides a self-validating,

kinetic workflow suitable for high-throughput screening (HTS) and mechanistic studies.

Introduction & Mechanistic Insight
Biological Context
uPA converts plasminogen to plasmin, triggering a proteolytic cascade that degrades the

extracellular matrix. Dysregulation of uPA is strongly correlated with tumor invasion and

metastasis. Consequently, small-molecule inhibitors of uPA are actively pursued as anti-

metastatic agents.
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The substrate Glutaryl-Gly-Arg-AMC is designed with specific features:

Glutaryl Group (N-terminus): Blocks the N-terminus to prevent degradation by non-specific

aminopeptidases and enhances solubility.

Gly-Gly-Arg Sequence: Mimics the specific cleavage site recognized by the uPA active site

(S1 pocket specificity for Arginine).

AMC Fluorophore: Attached via an amide bond to the C-terminal Arginine. In the intact

peptide, AMC fluorescence is quenched (low quantum yield). Upon cleavage, free AMC is

released, exhibiting a large Stokes shift and high fluorescence intensity.
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Figure 1: Enzymatic mechanism of uPA acting on Glutaryl-Gly-Arg-AMC.[1][2] The protease

hydrolyzes the amide bond, liberating the fluorophore.
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Reagent Specification Storage Notes

Substrate Glutaryl-Gly-Arg-AMC -20°C (Desiccated)
MW ~502.5 Da.[1]

Light sensitive.

Enzyme
Recombinant Human

uPA
-80°C

Avoid repeated

freeze-thaw cycles.[3]

Standard

7-Amino-4-

methylcoumarin

(AMC)

-20°C

Essential for

converting RFU to

molarity.

Solvent DMSO (Anhydrous) RT
For substrate stock

preparation.

Buffer Base Tris-HCl RT High purity grade.

Assay Buffer Formulation
Prepare fresh or store at 4°C for < 1 week.

50 mM Tris-HCl, pH 8.0 (Optimal pH for uPA activity)[4]

100 mM NaCl (Physiological ionic strength)

0.01% Tween-20 (Prevents enzyme adsorption to plastics)

Optional: 1 mM EDTA (if inhibition of metalloproteases is required in crude samples)

Experimental Protocol
Reagent Preparation

Substrate Stock (10 mM): Dissolve 5 mg of Glutaryl-Gly-Arg-AMC (MW: 502.52) in ~995 µL

of anhydrous DMSO. Vortex until fully dissolved.

AMC Standard Stock (1 mM): Dissolve pure AMC in DMSO.

Enzyme Working Solution: Dilute uPA to 2-10 nM in Assay Buffer immediately before use.

Keep on ice.
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Assay Workflow (96-well Black Plate)
Step 1: Plate Setup Design the plate to include:

Test Wells: Enzyme + Substrate + Test Compound

Positive Control: Enzyme + Substrate + Vehicle (DMSO)

No Enzyme Control (Blank): Buffer + Substrate (measures background hydrolysis)

AMC Standard Curve: 0 to 10 µM free AMC (no enzyme/substrate)

Step 2: Reaction Assembly

Add 10 µL of Test Compound (or Vehicle) to wells.

Add 40 µL of Enzyme Working Solution (Final conc. ~1-5 nM).

Incubate for 10-15 minutes at Room Temperature (RT) to allow inhibitor binding.

Initiate reaction by adding 50 µL of Substrate Solution (diluted in Assay Buffer).

Recommended Final Substrate Concentration:100 µM (approx.[5] 2x Km).

Step 3: Kinetic Measurement

Instrument: Fluorescence Microplate Reader

Mode: Kinetic (read every 1-2 minutes for 30-60 minutes)

Temperature: 37°C (preferred) or 25°C

Excitation: 360 nm (Bandwidth 9 nm)

Emission: 450 nm (Bandwidth 20 nm)

Gain: Set such that the top standard (10 µM AMC) is ~80% of max saturation.

Workflow Visualization
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Figure 2: Step-by-step experimental workflow for uPA inhibition screening.

Data Analysis & Validation
Velocity Calculation

Plot RFU vs. Time for each well.

Select the linear portion of the curve (typically 5–20 minutes).

Calculate the slope (∆RFU/min) for all samples.

Subtract the slope of the No Enzyme Control from all Test and Positive Control slopes.

Quantitative Conversion (Optional but Recommended)
Use the AMC Standard Curve to convert RFU to concentration:
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Validation Metrics
Z' Factor: For screening assays, a Z' > 0.5 is required.

(p = positive control, n = negative/inhibited control)

Linearity: The reaction should be linear (

) over the measurement window.

Optimization & Troubleshooting (Expert Insights)
Issue Probable Cause Expert Solution

Non-Linear Kinetics
Substrate depletion (>10%

conversion)

Reduce enzyme concentration

or shorten measurement time.

High Background
Substrate instability or light

exposure

Prepare substrate fresh; keep

in dark. Check "No Enzyme"

control.

Inner Filter Effect Substrate conc. > 200 µM

High concentrations of AMC

substrate can absorb

excitation light. Keep < 150

µM.

Low Signal pH mismatch

Ensure Buffer is pH 8.0. AMC

fluorescence drops

significantly below pH 7.0.

IC50 Shift Incubation time

For slow-binding inhibitors,

extend the pre-incubation of

Enzyme + Compound to 30-60

mins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b13142848?utm_src=pdf-custom-synthesis#bc-rfq
http://www.felixbio.cn/product_class_details.aspx?id=27803
https://www.medchemexpress.com/glutaryl-gly-arg-amc.html
https://www.medchemexpress.com/z-gly-gly-arg-amc.html
https://www.interchim.fr/ft/A/AX8260.pdf
https://www.ubpbio.com/index.php/product/fluorescent-substrate/z-argleuargglygly-amc.html
https://www.benchchem.com/product/b13142848/docs#application-note-glutaryl-gly-arg-amc-upa-activity-assay
https://www.benchchem.com/product/b13142848/docs#application-note-glutaryl-gly-arg-amc-upa-activity-assay
https://www.benchchem.com/product/b13142848/docs#application-note-glutaryl-gly-arg-amc-upa-activity-assay
https://www.benchchem.com/product/b13142848/docs#application-note-glutaryl-gly-arg-amc-upa-activity-assay
https://www.benchchem.com/product/b13142848?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13142848?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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